N-(3,4-dimethylphenyl)-4-ethylbenzamide
Description
N-(3,4-Dimethylphenyl)-4-ethylbenzamide is a benzanilide derivative characterized by an amide linkage between a 4-ethyl-substituted benzoyl group and a 3,4-dimethyl-substituted aniline moiety. Its structure has been elucidated via single-crystal X-ray diffraction, revealing key conformational features such as the antiperpendicular alignment of the N–H and C=O bonds, a common trait in benzanilides due to intramolecular hydrogen bonding and steric effects .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
UVWSLKBIUOLWIF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Structure and Conformation
The crystal packing and molecular conformation of benzanilides are highly sensitive to substituent positioning. Below is a comparative analysis of N-(3,4-dimethylphenyl)-4-ethylbenzamide with analogs:
Table 1: Structural and Conformational Comparison
Key Findings :
Functional and Application-Based Comparisons
Substituted benzamides are explored for diverse applications, including agrochemicals and pharmaceuticals:
Table 2: Functional Comparison
Key Findings :
- The ethyl group in the target compound may limit biological activity compared to etobenzanid, which features a chlorophenyl moiety critical for pesticidal efficacy .
- Pharmaceutical benzamides often incorporate complex substituents (e.g., tetrahydroacridinyl) to achieve specific receptor interactions, a feature absent in simpler alkyl-substituted analogs .
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